![molecular formula C7H3Br2NS B6333022 4,7-Dibromobenzo[d]thiazole CAS No. 2089292-19-1](/img/structure/B6333022.png)

4,7-Dibromobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

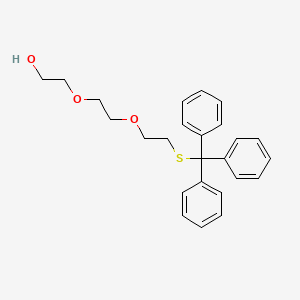

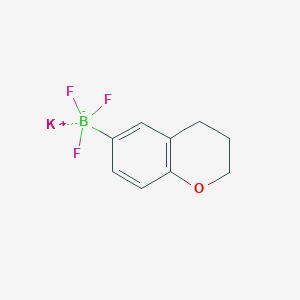

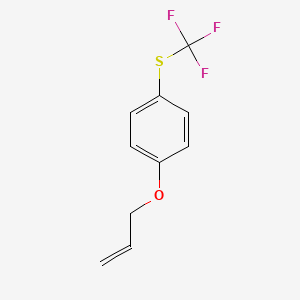

4,7-Dibromobenzo[d]thiazole is a compound with the CAS Number: 2089292-19-1 and a molecular weight of 292.98 . It is a solid substance stored in dry conditions at room temperature . It is used as a precursor in the synthesis of various photovoltaic materials .

Synthesis Analysis

The synthesis of this compound has been improved from commercially available reagents . The cross-coupling reactions of this dibromide were studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Therefore, six new structures of this type have been synthesized .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H3Br2NS/c8-4-1-2-5 (9)7-6 (4)10-3-11-7/h1-3H . The structure of a newly synthesized compound related to this compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Chemical Reactions Analysis

The cross-coupling reactions of this compound were studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Monoarylation of 4,7-dibromobenzo[d][1,2,3]thiadiazole by Suzuki-Miyamura cross-coupling reaction showed that in the case of indoline and carbazole donors, the reaction was non-selective .

Physical And Chemical Properties Analysis

This compound is a solid substance stored in dry conditions at room temperature . It has a molecular weight of 292.98 . The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Scientific Research Applications

Synthesis of Low Bandgap Materials

One of the primary applications of 4,7-Dibromobenzo[d]thiazole is in the synthesis of low bandgap materials, which are crucial for the development of organic electronics and photovoltaic cells. For instance, a one-step synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been reported, utilizing this compound for the preparation of materials with enhanced electronic properties (Tam et al., 2010). This process offers a more efficient method for producing materials suitable for applications in organic electronics.

Photovoltaic Materials

Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, including this compound, are pivotal precursors in the synthesis of photovoltaic materials. Research has shown that the nucleophilic substitution of this compound can lead to products essential for creating components in solar cells, demonstrating its role in advancing renewable energy technologies (Gudim et al., 2021).

Fluorescence Sensors

Another notable application is in the development of fluorescence sensors for the detection of heavy metals. A thiazole-based conjugated polymer incorporating 4,7-dibromo-2-methylbenzo[d]thiazole has been synthesized for the direct and visual detection of Hg2+ and Ag+, showcasing the compound's utility in environmental monitoring and safety (Li et al., 2015).

Organic Electronics

In the realm of organic electronics, this compound derivatives have been utilized as key components in the synthesis of materials for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). These applications underline the compound's contribution to the development of advanced materials for next-generation electronic devices (Chmovzh et al., 2022).

Mechanism of Action

Target of Action

4,7-Dibromobenzo[d]thiazole is a compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a key precursor in the synthesis of various photovoltaic materials . .

Mode of Action

The mode of action of this compound is primarily through its interaction with other compounds in the formation of photovoltaic materials . It is used as a building block in the synthesis of these materials, and its mode of action is largely dependent on the specific reactions it undergoes during this process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of photovoltaic materials . The compound is involved in various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

As a chemical compound used in the synthesis of photovoltaic materials, its bioavailability is likely to be dependent on the specific conditions under which it is used .

Result of Action

The result of the action of this compound is the formation of photovoltaic materials . These materials have a wide range of applications, including in organic electronics . The specific molecular and cellular effects of the compound’s action are likely to be dependent on the specific materials that are synthesized using it .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis of photovoltaic materials using this compound requires specific conditions, such as certain temperatures and pressures . Additionally, the stability and efficacy of the compound can be affected by factors such as light and humidity .

Safety and Hazards

Future Directions

The addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra along with a blue shift of both absorption maxima for the isoBTD-based compound as compared to the BTD-based compound . Thus, a thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name |

4,7-dibromo-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYJLVIHMPWLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)